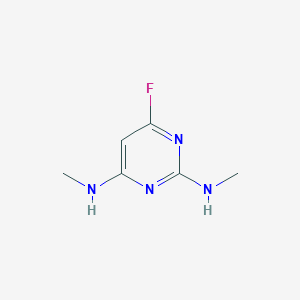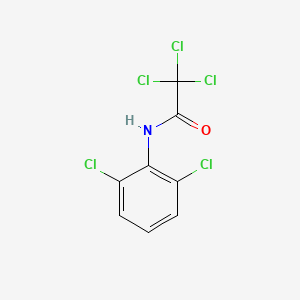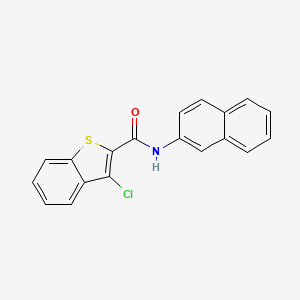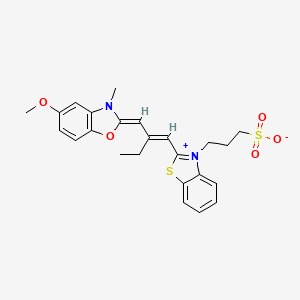
1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol is a chemical compound that belongs to the class of organic compounds known as beta-adrenergic agonists. These compounds are typically used in various scientific research applications due to their ability to interact with beta-adrenergic receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol typically involves the reaction of naphthalene derivatives with propanolamines under specific conditions. The reaction may require catalysts such as palladium or platinum and may be carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with beta-adrenergic receptors in cellular studies.
Medicine: Potential therapeutic applications in treating conditions related to beta-adrenergic receptor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol involves its interaction with beta-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound binds to these receptors, activating intracellular signaling pathways that lead to physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist used in the treatment of hypertension and anxiety.
Alprenolol: Another beta-adrenergic antagonist with similar applications.
Uniqueness
1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol is unique due to its specific structural features, which may confer distinct binding affinities and selectivities for beta-adrenergic receptors compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H27NO2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-(dipropylamino)-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C19H27NO2/c1-3-11-20(12-4-2)14-18(21)15-22-19-10-9-16-7-5-6-8-17(16)13-19/h5-10,13,18,21H,3-4,11-12,14-15H2,1-2H3 |
Clave InChI |
ZJRPTUFWNFAMSR-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(COC1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)


![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)

![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)
